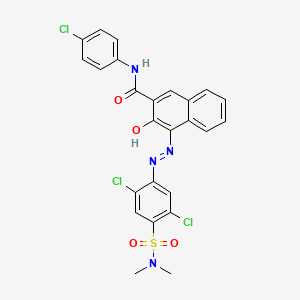

2-Naphthalenecarboxamide, N-(4-chlorophenyl)-4-(2-(2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)diazenyl)-3-hydroxy-

描述

The compound "2-Naphthalenecarboxamide, N-(4-chlorophenyl)-4-(2-(2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)diazenyl)-3-hydroxy-" is a structurally complex molecule featuring a naphthalene backbone substituted with a carboxamide group, a diazenyl (azo) linkage, and multiple halogenated and sulfonated aromatic moieties. Its synthesis likely involves multi-step reactions, including diazo coupling and sulfonation, as inferred from analogous compounds in the literature . Key structural features include:

- Naphthalenecarboxamide core: Provides rigidity and π-conjugation, influencing electronic properties.

- Halogenated aryl groups (4-chlorophenyl, 2,5-dichlorophenyl): Contribute to lipophilicity and bioactivity.

- Dimethylamino sulfonyl group: Introduces polar character, improving solubility and intermolecular interactions.

While direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs (e.g., triazoles, azo-linked carboxamides) suggest applications in dyes, agrochemicals, or pharmaceuticals .

属性

CAS 编号 |

85776-14-3 |

|---|---|

分子式 |

C25H19Cl3N4O4S |

分子量 |

577.9 g/mol |

IUPAC 名称 |

N-(4-chlorophenyl)-4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C25H19Cl3N4O4S/c1-32(2)37(35,36)22-13-19(27)21(12-20(22)28)30-31-23-17-6-4-3-5-14(17)11-18(24(23)33)25(34)29-16-9-7-15(26)8-10-16/h3-13,33H,1-2H3,(H,29,34) |

InChI 键 |

ATWVGPGDGCEMSO-UHFFFAOYSA-N |

规范 SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O)Cl |

产品来源 |

United States |

生物活性

Antimicrobial Activity

Naphthalenecarboxamide derivatives have shown promising antimicrobial properties, particularly against various bacterial strains.

Staphylococcus aureus Inhibition

A study on ring-substituted 3-hydroxynaphthalene-2-carboxanilides revealed significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains . The most potent compound in this series was 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, which exhibited a minimum inhibitory concentration (MIC) of 55.0 μmol/L.

Mycobacterial Inhibition

The same study also investigated the compounds' activity against mycobacterial species:

- N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed higher activity (MIC = 28.4 μmol/L) against M. marinum compared to the standard drug isoniazid.

- 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide demonstrated superior activity (MIC = 13.0 μmol/L) against M. kansasii compared to isoniazid .

Antitrypanosomal Activity

Research on ring-substituted 3-hydroxynaphthalene-2-carboxanilides revealed potential antitrypanosomal properties.

Trypanosoma brucei brucei Inhibition

Two compounds showed particularly high biological activity against the wild-type S427 (bloodstream form) of Trypanosoma brucei brucei:

- 3-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide (MIC = 1.56 μmol/dm3)

- 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide (MIC = 2.08 μmol/dm3)

Structure-Activity Relationships

The study on antitrypanosomal activity revealed important structure-activity relationships:

- Higher lipophilicity correlated with increased activity.

- Substitution in the meta- or para-position of the anilide with an electron-withdrawing group favored higher activity.

- The optimum thermodynamic pKa T value was found to be approximately 7.5 .

Photosynthetic Electron Transport Inhibition

Some naphthalenecarboxamide derivatives have shown activity in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts.

PET Inhibition Activity

The most active compound in this regard was 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, with an IC50 value of 16.9 μmol/L .

Antiviral Activity

While not directly related to the specified compound, research on structurally similar compounds has shown promising antiviral activity, particularly against human adenovirus (HAdV).

HAdV Inhibition

A series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated potent anti-HAdV activity:

- Compound 15 showed improved anti-HAdV activity (IC50 = 0.27 μM) and significantly decreased cytotoxicity (CC50 = 156.8 μM) compared to the lead compound niclosamide .

Cytotoxicity

Cytotoxicity assays were performed on effective antimicrobial compounds using the human monocytic leukemia THP-1 cell line . However, specific data for individual compounds were not provided in the available search results.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include:

2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy-4-(phenylazo)- (CAS: 62148-36-1) Key differences: Ethoxy group (vs. 4-chlorophenyl) and phenylazo (vs. dichlorophenylsulfonyl-diazenyl). The absence of sulfonyl groups reduces polarity and solubility .

N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] Key differences: Bis-azo linkage and dichlorophenyl substituents. Impact: The bis-azo structure enhances conjugation and thermal stability, whereas the target compound’s monosubstituted diazenyl group may offer greater synthetic flexibility .

Triazole derivatives with sulfonyl and halogen substituents (e.g., compounds [7–9] in )

- Key differences : Triazole ring (vs. naphthalenecarboxamide) and variable halogens (Cl, Br).

- Impact : Triazoles exhibit tautomerism and hydrogen-bonding capacity, which influence biological activity (e.g., antifungal properties). The target compound’s diazenyl group may instead favor photochemical applications .

Physicochemical and Spectral Properties

Research Findings and Challenges

- Synthesis Complexity : Multi-step routes (e.g., diazo coupling, sulfonation) are inferred from , but yields and purity for the target compound remain unverified .

- Spectral Confirmation : Absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra would confirm the thione tautomer, as seen in triazole analogs .

- Bioactivity Gaps: While halogenated analogs show pesticidal activity (), the target compound’s dimethylamino sulfonyl group may redirect its mechanism toward enzyme inhibition or receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。